N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide” is a chemical compound. It is related to the class of compounds known as benzylisoquinoline alkaloids . These alkaloids are often found in plants and have a wide range of biological activities.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature was established using a strategy based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Scientific Research Applications
Crystal Structure and Synthesis
Crystallographic studies on compounds with similar structural motifs, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal insights into their conformation, molecular interactions, and potential for further chemical modifications. For instance, studies have described the folded conformation of these compounds, highlighting the intramolecular hydrogen bonding that stabilizes their structure (Subasri et al., 2016); (Subasri et al., 2017). These structural analyses are crucial for understanding the reactivity and potential applications of such compounds in medicinal chemistry and material science.
Biological Activities and Therapeutic Potential
Research on compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide often explores their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, derivatives of similar pyrimidines and thiazolidinones have been evaluated for their COX-1/COX-2 inhibitory activities, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). Another study synthesized classical and nonclassical antifolates based on pyrimidine scaffolds, examining their inhibitory activities against dihydrofolate reductase (DHFR), a key enzyme in the folate pathway, which is a common target in cancer therapy (Gangjee et al., 2007).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-10-4-15(20)18(8-17-10)7-14(19)16-6-11-2-3-12-13(5-11)22-9-21-12/h2-5,8H,6-7,9H2,1H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRKSWOFQMQFMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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